molecular formula C7H16O2 B3049442 1,3-Dimethoxy-2,2-dimethylpropane CAS No. 20637-32-5

1,3-Dimethoxy-2,2-dimethylpropane

Cat. No.: B3049442
CAS No.: 20637-32-5
M. Wt: 132.2 g/mol
InChI Key: GZNWHBOGFCHVSF-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2,2-dimethylpropane is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that is primarily used in organic synthesis. The compound is characterized by the presence of two methoxy groups attached to a dimethylpropane backbone, making it a versatile intermediate in various chemical reactions .

Scientific Research Applications

1,3-Dimethoxy-2,2-dimethylpropane has several applications in scientific research:

Safety and Hazards

1,3-Dimethoxy-2,2-dimethylpropane may be harmful by ingestion or skin absorption. It causes eye and skin irritation. Material is irritating to mucous membrane and upper respiratory tract .

Future Directions

A periodic DFT study evaluated the interactions of donors with MgCl2 surfaces. The selected donors included 1,3-dimethoxy-2,2-dimethylpropane, dimethoxydimethylsilane, and dimethyl phthalate. The results indicated that control of the MgCl2 surface may be achieved by selecting an appropriate electron donor .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-2,2-dimethylpropane can be synthesized through the reaction of 2,2-dimethylpropane-1,3-diol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the final product through methanolysis .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the continuous flow of reactants through a reactor containing an acid catalyst. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2,2-dimethylpropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-2,2-dimethylpropane involves its ability to undergo various chemical transformations. The methoxy groups can participate in nucleophilic substitution reactions, while the dimethylpropane backbone provides stability to the molecule. The compound can also act as a protecting group for alcohols in organic synthesis, preventing unwanted reactions at the hydroxyl sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-2,2-dimethylpropane is unique due to its specific arrangement of methoxy groups, which provides distinct reactivity and stability compared to its isomers and other similar compounds. This unique structure makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

1,3-dimethoxy-2,2-dimethylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2,5-8-3)6-9-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNWHBOGFCHVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337376
Record name 1,3-Dimethoxy-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20637-32-5
Record name 1,3-Dimethoxy-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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